molecular formula C7H6ClNO2 B185304 Methyl 2-chloronicotinate CAS No. 40134-18-7

Methyl 2-chloronicotinate

Cat. No.: B185304
CAS No.: 40134-18-7
M. Wt: 171.58 g/mol
InChI Key: MYGAJZBZLONIBZ-UHFFFAOYSA-N
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Description

Methyl 2-chloronicotinate is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom and a methyl ester group attached to the pyridine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloronicotinate can be synthesized through several methods. One common method involves the esterification of 2-chloronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

Scientific Research Applications

Methyl 2-chloronicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloronicotinate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for nicotinic receptors, modulating their activity. The presence of the chlorine atom and the ester group influences its binding affinity and selectivity for these receptors. Additionally, its chemical structure allows it to participate in various metabolic pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Methyl 2-chloronicotinate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, making it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

methyl 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGAJZBZLONIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193161
Record name Methyl 2-chloronicotinate
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40134-18-7
Record name 3-Pyridinecarboxylic acid, 2-chloro-, methyl ester
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Record name Methyl 2-chloronicotinate
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Record name Methyl 2-chloronicotinate
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Record name Methyl 2-chloronicotinate
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Synthesis routes and methods I

Procedure details

A solution of 2-chloronicotinic acid (1.61 g, 10.2 mmol) and sulfuric acid (0.5 mL) in methanol (30 mL) was stirred at reflux overnight. The solution was poured into water (100 mL) and neutralised with NaHCO3 (s) before being extracted with 1:1 hexane/ethyl acetate (3×40 mL). The solvents were dried (MgSO4) and evaporated and the residue was purified by flash column chromatography (SiO2, 25% ethyl acetate/hexane eluent) to afford the ester as a colourless oil (700 mg, 40%).
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1.61 g
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0.5 mL
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30 mL
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100 mL
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40%

Synthesis routes and methods II

Procedure details

2-Chloro-3-pyridinecarboxylic acid, methyl ester (11) is prepared as follows: a suspension of 22.06 g (140 mmol) of 2-chloro-3-pyridinecarboxylic acid (10), 14.6 mL (154 mmol) of dimethyl sulfate, 29 g (210 mmol) of anhydrous powdered potassium carbonate, and 140 mL of acetone is stirred at room temperature overnight. The mixture is filtered, the salts are washed with acetone, and the filtrate is concentrated to an oil that is diluted with dichloromethane. The organic phase is washed with saturated aqueous sodium dicarbonate, dried, then filtered through a pad of silica gel (230-400 mesh). The filtrate is concentrated to give an oil that is distilled at 90°-91° C./0.17 mm to leave 19.9 g of the pure product as a colorless oil.
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22.06 g
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reactant
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14.6 mL
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29 g
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Synthesis routes and methods III

Procedure details

15.75 g (0.1 mole) of commercially available 2-chloronicotinic acid was dissolved in 100 mL of N,N-dimethylformamide. After cooling this solution to 0° under nitrogen, 4.4 g (0.11 mole) of 60% sodium hydride was added portionwise while evolved hydrogen gas was vented. The reaction mixture was stirred until the effervescence stopped (~2 hrs.). 7.5 mL (0.112 mole) of methyl iodide was then added dropwise. Stirring of the reaction mixture was continued overnight. Solvent was removed in vacuo at r.t. The resulting brown residue was partitioned between ethyl acetate and water. The organic phase was then washed with brine and dried over anhydrous magnesium sulfate. Solvent removal gave a residue which was purified on silica gel using 1:1 ethyl acetate:hexane mixture to give the desired methyl 2-chloronicotinate as oil.
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Synthesis routes and methods IV

Procedure details

Oxalyl chloride (13.28 ml, 0.15 mmol) was added dropwise to a solution of 2-chloronicotinic acid (24 g, 0.153 mmol) in dichloromethane (250 ml) containing dimethylformamide (10 drops) under nitrogen at room temperature. The reaction was stirred at room temperature for 1.5 h and was then cooled to 0° C. Triethylamine (63.7 ml, 0.457 mmol) was added slowly followed by methanol (60 ml). After stirring at 0° C. for 30 min, the solvent was removed under reduced pressure and the residue was dissolved in sat. sodium bicarbonate solution (200 ml). This was extracted with diethylether (5×100 ml) and the combined organic extracts were dried over MgSO4 and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel eluting with diethylether to give 2-chloronicotinic acid methyl ester (20.7 g) as a pale yellow oil.
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13.28 mL
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reactant
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24 g
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reactant
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250 mL
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63.7 mL
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60 mL
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 2-chloronicotinate in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of a chlorine atom and a methyl ester group, both susceptible to various chemical transformations. For instance, it acts as a key starting material in synthesizing benzo[g]quinolines (1-azaanthracenes) []. The chlorine atom can be readily substituted by nucleophiles, while the ester group allows for further functionalization or can be transformed into other functional groups.

Q2: How has computational chemistry been employed to study this compound?

A2: Density Functional Theory (DFT) calculations, specifically using the B3LYP method and 6-311++G (d, p) basis set, have been instrumental in understanding the structural and electronic properties of this compound []. These calculations provide valuable insights into its geometry, vibrational frequencies, HOMO-LUMO energies, and molecular interactions, such as dimer formation. Additionally, computational studies have also explored its NMR chemical shielding anisotropy (CSA) parameters [].

Q3: Can you elaborate on the spectroscopic characterization of this compound?

A3: this compound has been characterized using Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy []. These techniques provide information about the vibrational modes of the molecule, which can be correlated to its structure and bonding. The experimental spectra are often compared with theoretical spectra obtained from computational studies to confirm the accuracy of the calculations and gain a deeper understanding of the vibrational behavior of the molecule.

Q4: Are there any studies investigating the biological activity of compounds derived from this compound?

A4: Yes, research has explored the antimicrobial and anti-inflammatory activities of novel isoxazolyl pyrido[2,3-d]pyrimidine derivatives synthesized from this compound []. These studies highlight the potential of using this compound as a scaffold for developing new therapeutic agents. Additionally, other derivatives, like dipyrido[1,2-a:4',3'-d]pyrimidin-11-one and dipyrido[1,2-a:3',4'-d]pyrimidin-5-one, synthesized from this compound have shown promising bactericidal activity against Pseudomonas aeroginosa [].

Q5: What synthetic routes utilize this compound for preparing pharmaceutically relevant compounds?

A5: this compound serves as a starting material in a novel synthetic route for producing 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate in the synthesis of riociguat []. Riociguat is a medication used to treat pulmonary hypertension. This highlights the application of this compound in medicinal chemistry for developing important pharmaceutical compounds.

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